molecular formula C14H18FN3O2 B2587977 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 433308-32-8

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2587977
CAS No.: 433308-32-8
M. Wt: 279.315
InChI Key: ZEYNFSWCHFPZHH-UHFFFAOYSA-N
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Description

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a carboxamide group

Scientific Research Applications

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Similar compounds have been found to target the chemokine receptor ccr5 . CCR5 is an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The exact mode of action of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide It can be inferred from related compounds that it may interact with its target receptor, potentially leading to changes in the receptor’s function .

Biochemical Pathways

The specific biochemical pathways affected by 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Based on the potential target of action (ccr5), it can be inferred that it may affect pathways related to hiv-1 entry into cells .

Result of Action

The molecular and cellular effects of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Based on the potential target of action (ccr5), it can be inferred that it may have effects related to the prevention of hiv-1 entry into cells .

Safety and Hazards

The safety and hazards associated with “1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for “1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide” are not explicitly mentioned in the sources I found .

Preparation Methods

The synthesis of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Comparison with Similar Compounds

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYNFSWCHFPZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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